molecular formula C9H13NS B2822841 2-(Thiophen-2-yl)piperidine CAS No. 270902-38-0

2-(Thiophen-2-yl)piperidine

Cat. No.: B2822841
CAS No.: 270902-38-0
M. Wt: 167.27
InChI Key: IRHBPLJGCWXMPV-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)piperidine typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a piperidine halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products:

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

2-(Thiophen-2-yl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Thiophen-2-yl)piperidine can be compared with other similar compounds, such as:

    2-(Furan-2-yl)piperidine: Similar structure but with a furan ring instead of a thiophene ring. It may exhibit different chemical reactivity and biological activity.

    2-(Pyridin-2-yl)piperidine: Contains a pyridine ring, which can influence its electronic properties and interactions with biological targets.

    2-(Benzothiophen-2-yl)piperidine:

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of heterocyclic chemistry.

Properties

IUPAC Name

2-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHBPLJGCWXMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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